2,6-difluoro-N-(2,2,2-trifluoroethyl)aniline

Description

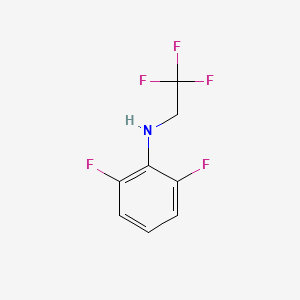

2,6-Difluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine characterized by a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and a trifluoroethyl group attached to the amine nitrogen. Fluorine atoms enhance electronegativity and metabolic stability, while the trifluoroethyl group contributes to lipophilicity, which can influence bioavailability in drug candidates .

Properties

Molecular Formula |

C8H6F5N |

|---|---|

Molecular Weight |

211.13 g/mol |

IUPAC Name |

2,6-difluoro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6F5N/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

VGPKLKNXHHTTNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NCC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,6-difluoroaniline with 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as peroxybenzoic acid in chloroform.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Nucleophilic Substitution: Substituted anilines.

Oxidation: Nitroso or nitro derivatives.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,6-Difluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored as a precursor in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2,2,2-trifluoroethyl)aniline largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Aniline Derivatives

Key Observations:

- Electron-Withdrawing Effects: The 2,6-difluoro substitution in the target compound creates a strongly electron-deficient aromatic ring, enhancing electrophilic substitution reactivity compared to non-fluorinated analogs.

- Steric Considerations: The trifluoroethyl group on the amine nitrogen introduces steric hindrance, which may slow down reactions at the amine site compared to smaller substituents like -NH2 in 2,6-difluoroaniline .

Physical and Chemical Properties

Table 2: Comparative Properties of Aniline Derivatives

Key Observations:

- Hydrophobicity: The trifluoroethyl group in the target compound increases lipophilicity compared to 2,6-difluoroaniline, making it more suitable for applications requiring non-polar solvents or membrane permeability.

- Stability: Heavy fluorination (as in the target compound and ) enhances resistance to metabolic degradation but may complicate synthesis due to strong C-F bonds.

Biological Activity

2,6-Difluoro-N-(2,2,2-trifluoroethyl)aniline is an aromatic amine characterized by its unique molecular structure, which includes two fluorine atoms located at the 2 and 6 positions of the benzene ring and a trifluoroethyl group attached to the nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its enhanced chemical stability, lipophilicity, and biological activity attributed to the presence of fluorine atoms.

The incorporation of fluorine into organic molecules often enhances their binding affinity to biological targets through increased electronegativity and lipophilicity. This property is crucial for the modulation of enzyme activity or receptor function, making compounds like this compound valuable in drug development and agricultural applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. The presence of fluorine enhances hydrogen bonding and electrostatic interactions with biological targets, which may lead to effective modulation of enzyme activities.

- Agrochemical Applications : Due to its biological activity, it is being investigated for use as a pesticide or herbicide. The compound's ability to interact with biological systems suggests potential efficacy in controlling pests.

Case Studies

Several studies have highlighted the biological effects and potential applications of this compound:

-

Enzyme Interaction Studies : Research has shown that compounds with similar structures can significantly modulate the activity of various enzymes. For instance, studies involving fluorinated anilines indicate that the introduction of fluorine can enhance binding affinities and alter metabolic pathways in target organisms.

Compound Enzyme Target Effect This compound Various enzymes Potential inhibitor Related fluorinated anilines Cytochrome P450 Modulation of activity - Pesticidal Activity : The compound's structural characteristics make it a candidate for developing new agrochemicals. Preliminary evaluations suggest that it may provide effective pest control due to its enhanced biological activity compared to non-fluorinated analogs .

The synthesis of this compound typically involves several steps that can be optimized using modern techniques such as continuous flow reactors. The unique configuration of fluorine atoms impacts its reactivity with biological targets:

- Mechanistic Insights : The interaction mechanism often involves strong hydrogen bonding and hydrophobic effects due to the fluorinated groups. These interactions are critical for understanding how the compound exerts its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.